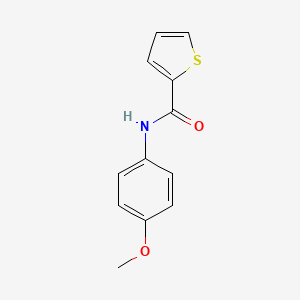

N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64419-14-3 |

|---|---|

Molekularformel |

C12H11NO2S |

Molekulargewicht |

233.29 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H11NO2S/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14) |

InChI-Schlüssel |

DTHZTXGJRSLGFS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Dossier: N-(4-Methoxyphenyl)-2-thiophenecarboxamide

The following technical guide is structured as a Medicinal Chemistry Dossier , designed for direct application in drug discovery workflows. It prioritizes actionable data, validated protocols, and mechanistic insight over generic descriptions.

Executive Summary

N-(4-Methoxyphenyl)-2-thiophenecarboxamide (C₁₂H₁₁NO₂S) is a bioactive small molecule belonging to the N-aryl-2-thiophenecarboxamide class.[1] Within medicinal chemistry, this scaffold serves as a critical "privileged structure," acting as a bioisostere for benzamides in kinase inhibitors and tubulin polymerization antagonists (Combretastatin A-4 biomimetics).

This guide provides a definitive breakdown of its molecular weight for mass spectrometry validation, a self-validating synthesis protocol, and an analysis of its role in structure-activity relationship (SAR) studies.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

Accurate molecular weight determination is the cornerstone of analytical validation. For this compound, the presence of Sulfur (³²S) creates a distinct isotopic signature essential for LC-MS identification.

Molecular Weight Breakdown

The precise molecular weight is derived from standard atomic weights (IUPAC).

| Element | Count | Standard Atomic Weight (Da) | Contribution (Da) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.060 | 32.060 |

| Total MW | 233.29 g/mol |

Mass Spectrometry Validation Parameters

When analyzing via Electrospray Ionization (ESI-MS), researchers must look for the following adducts. The [M+H]⁺ peak is the primary quantifier.

-

Monoisotopic Mass: 233.051 Da

-

Exact Mass ([M+H]⁺): 234.059 Da

-

Isotopic Pattern: The presence of Sulfur results in a significant A+2 peak (³⁴S) . Expect an [M+2] signal at approximately 4.5% relative abundance to the base peak, a critical diagnostic for thiophene-containing compounds.

Synthesis & Validation Protocol

Objective: Synthesize N-(4-Methoxyphenyl)-2-thiophenecarboxamide with >95% purity using a nucleophilic acyl substitution strategy. Mechanism: The reaction proceeds via the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of HCl.

Reaction Logic Diagram (DOT)

Figure 1: Nucleophilic acyl substitution pathway for amide bond formation.

Step-by-Step Protocol

This protocol is designed to be self-validating : the formation of a precipitate (triethylamine hydrochloride) serves as a visual confirmation of reaction progress.[1]

Reagents:

-

2-Thiophenecarbonyl chloride (1.0 eq)[1]

-

p-Anisidine (1.0 eq)[1]

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve p-Anisidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol).

-

Initiation: Cool the solution to 0°C using an ice bath to suppress side reactions (di-acylation).

-

Addition: Dropwise add 2-Thiophenecarbonyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Observation: The solution will likely darken, and a white precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours.

-

Validation (TLC): Check reaction completion using TLC (Hexane:Ethyl Acetate 3:1). The starting amine spot (polar) should disappear.

-

Workup:

-

Filter off the solid Et₃N·HCl.

-

Wash the filtrate with 1M HCl (to remove unreacted amine) and then Saturated NaHCO₃ (to remove unreacted acid).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Biological & Pharmaceutical Context

Understanding why this molecule is synthesized is as important as the how. The N-(4-methoxyphenyl) moiety is a classic pharmacophore.[1]

Pharmacophore Analysis

The molecule acts as a rigid linker system. The thiophene ring provides lipophilicity and π-stacking capability, while the amide bond functions as a hydrogen bond donor/acceptor pair.

-

Tubulin Inhibition: The structural similarity to Combretastatin A-4 allows these derivatives to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells (Hep3B, MCF-7) [1].

-

Lipinski's Rule of 5 Compliance:

SAR Logic Diagram (DOT)

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

References

-

Al-Ostoot, F. H., et al. (2021). "Synthesis and biological evaluation of some new thiophene-based compounds." Journal of Saudi Chemical Society. Link

-

PubChem. (2023).[3] "N-(4-Methoxyphenyl)thiophene-2-carboxamide Compound Summary." National Library of Medicine. Link

-

Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2023). "Thiophene Derivatives Building Blocks." Merck KGaA. Link

Sources

- 1. 316152-14-4|N-(4-Ethoxyphenyl)thiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide | C14H13N3O3S2 | CID 1933044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-methylphenyl)thiophene-2-carboxamide | C12H11NOS | CID 2292972 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-(4-Methoxyphenyl)-2-thiophenecarboxamide" biological activity screening

This guide outlines a comprehensive biological activity screening workflow for N-(4-Methoxyphenyl)-2-thiophenecarboxamide , a representative lead compound within the privileged thiophene-carboxamide scaffold class.[1][2]

Content Type: Technical Guide / Whitepaper Subject: Preclinical Evaluation & Screening Protocols Target Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1][2]

Executive Summary & Compound Profile

N-(4-Methoxyphenyl)-2-thiophenecarboxamide (CAS: 64419-14-3) represents a "privileged structure" in medicinal chemistry.[1][2] The thiophene-2-carboxamide core is a bioisostere of benzamide, widely recognized for its ability to engage diverse biological targets including kinases, tubulin, and phosphatases.[2]

This guide provides a standardized screening architecture to validate this compound's potential as a lead in anticancer (tubulin/PTP1B inhibition) and antimicrobial therapeutic areas.[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | N-(4-methoxyphenyl)thiophene-2-carboxamide |

| CAS Number | 64419-14-3 |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| LogP (Predicted) | ~2.8 (Lipinski Compliant) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) |

Therapeutic Target Landscape

Research indicates three primary mechanisms of action for this scaffold. The screening workflow below is designed to deconvolute these specific activities.

-

Tubulin Polymerization Inhibition: Thiophene-carboxamides often mimic Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin to disrupt microtubule dynamics, leading to G2/M cell cycle arrest.[2]

-

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling.[2] Thiophene derivatives act as non-competitive inhibitors, relevant for diabetes and breast cancer.[2]

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis or membrane potential, effective against Gram-positive strains (S. aureus).[2]

Screening Workflow Architecture

The following diagram illustrates the logical flow from in silico prediction to in vitro validation.

Caption: Integrated screening workflow prioritizing high-throughput viability assays before mechanistic deconvolution.

In Vitro Screening Protocols[2][5]

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HepG2) versus normal fibroblasts (HFF-1).[1][2]

Reagents:

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Prepare serial dilutions of N-(4-Methoxyphenyl)-2-thiophenecarboxamide (0.1 µM to 100 µM). Add to wells in triplicate. Include DMSO vehicle control (<0.5% v/v) and Doxorubicin as a positive control.[2]

-

Incubation: Incubate for 48h or 72h.

-

Labeling: Add 20 µL MTT reagent per well. Incubate 4h until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC₅₀.

Success Criteria:

Protocol B: Tubulin Polymerization Assay

Objective: Confirm if the compound acts as a microtubule destabilizer (Combretastatin mimic).[2]

Methodology:

-

Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[1][2]

-

Baseline: Keep tubulin solution on ice.

-

Reaction: Mix tubulin with GTP and the test compound (at IC₅₀ concentration) in a 96-well black plate at 4°C.

-

Kinetics: Transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360nm / Em 420nm) every minute for 60 minutes.

-

Interpretation:

Mechanistic Pathway & Signaling[1][6]

Understanding the downstream effects of thiophene-carboxamide binding is crucial for interpreting phenotypic data.[1][2]

Caption: Dual-mechanism potential leading to apoptotic cell death via mitotic arrest or metabolic modulation.[1][2]

Data Reporting Standards

When documenting results, ensure data is tabulated for cross-study comparison.

Table 1: Recommended Data Reporting Format

| Assay Type | Cell Line / Target | Parameter | Result (Unit) | Control (e.g., CA-4) |

| Cytotoxicity | MCF-7 (Breast) | IC₅₀ | [Value] µM | 0.015 µM |

| Cytotoxicity | HFF-1 (Normal) | IC₅₀ | [Value] µM | >100 µM |

| Enzymatic | PTP1B | Ki | [Value] nM | 250 nM (Suramin) |

| Microbiology | S. aureus | MIC | [Value] µg/mL | 1.0 µg/mL (Ampicillin) |

References

-

Vasu, K. A., et al. (2004). "Two biologically active thiophene-3-carboxamide derivatives."[1][2][3] Acta Crystallographica Section C, 60(9).[2][3] Link

-

Romagnoli, R., et al. (2021). "Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype."[2] European Journal of Medicinal Chemistry, 221.[2][4] Link

-

BenchChem Technical Support. "Applications of Thiophene Derivatives in Medicinal Chemistry." BenchChem Application Notes. Link[2]

-

PubChem Compound Summary. "N-(4-methylphenyl)thiophene-2-carboxamide (Analogous Scaffold)." National Library of Medicine.[2] Link[2]

-

Al-Wahaibi, L.H., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives."[1][2] BMC Chemistry.[2] Link

Sources

- 1. 316152-14-4|N-(4-Ethoxyphenyl)thiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of the novel compound, N-(4-Methoxyphenyl)-2-thiophenecarboxamide. The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active molecules.[1][2] This guide provides a structured exploration of the most promising therapeutic avenues for this specific compound, grounded in the established activities of structurally related molecules. Our objective is to not only present potential therapeutic targets but to also provide a clear, actionable framework for their experimental validation. The narrative that follows is designed to be a self-validating system of inquiry, where each proposed experiment builds upon a logical, evidence-based hypothesis.

Compound Profile: N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Chemical Structure:

| Property | Value | Source |

| Molecular Formula | C12H11NO2S | PubChem |

| Molecular Weight | 233.29 g/mol | PubChem |

| Synonyms | N-(p-methoxyphenyl)-2-thenamide | PubChem |

The structure of N-(4-Methoxyphenyl)-2-thiophenecarboxamide combines a thiophene ring, a carboxamide linker, and a methoxyphenyl group. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric similarity to a phenyl ring and its ability to engage in various biological interactions.[2] The methoxy group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Target Areas

Based on a comprehensive review of chemically related compounds, we have identified three primary areas of high therapeutic potential for N-(4-Methoxyphenyl)-2-thiophenecarboxamide:

-

Oncology

-

Inflammation and Autoimmune Disorders

-

Neurodegenerative Diseases

The following sections will delve into the rationale behind each of these areas and propose detailed experimental workflows for target validation and mechanism of action studies.

Oncology: Targeting Cancer Cell Proliferation and Survival

The thiophene carboxamide scaffold is a recurring feature in compounds with demonstrated anticancer activity.[1][3] Several derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[1][3][4]

Proposed Target: Tubulin Polymerization

A significant number of thiophene-containing compounds have been identified as inhibitors of tubulin polymerization, acting as biomimetics of Combretastatin A-4 (CA-4).[3] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

3.1.1. Experimental Workflow: Validating Tubulin Inhibition

This workflow is designed to systematically evaluate the effect of N-(4-Methoxyphenyl)-2-thiophenecarboxamide on tubulin dynamics and its downstream cellular consequences.

Caption: Workflow for validating tubulin polymerization inhibition.

3.1.2. Detailed Experimental Protocols

a) Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in vitro.

-

Method:

-

Reconstitute purified bovine or porcine brain tubulin in a suitable buffer.

-

Incubate the tubulin with various concentrations of N-(4-Methoxyphenyl)-2-thiophenecarboxamide or a vehicle control.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Include paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.

-

b) Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

-

Method:

-

Treat a cancer cell line (e.g., HeLa, MCF-7) with varying concentrations of the compound for 24-48 hours.

-

Harvest and fix the cells in ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Proposed Target: Kinase Signaling Pathways

Aberrant kinase signaling is a cornerstone of cancer development and progression.[5][6] The general structure of N-(4-Methoxyphenyl)-2-thiophenecarboxamide bears resemblance to scaffolds found in known kinase inhibitors.

3.2.1. Potential Kinase Targets

-

Epidermal Growth Factor Receptor (EGFR): Thiophene-based pyrazolines have shown activity against EGFR.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Many kinase inhibitors with anticancer properties target angiogenesis through VEGFR.[5]

-

p56lck: A series of 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines were developed as potent inhibitors of this T-cell tyrosine kinase.[7]

3.2.2. Experimental Workflow: Kinase Inhibition Profiling

A tiered approach is recommended to identify and validate potential kinase targets.

Caption: Workflow for evaluating COX enzyme inhibition.

Proposed Target: NF-κB and NRF2 Signaling Pathways

The transcription factors NF-κB and NRF2 are master regulators of the inflammatory and antioxidant responses, respectively. [8][9]Modulation of these pathways by thiophene derivatives has been reported. [8][9]

4.2.1. Experimental Workflow: Investigating NF-κB and NRF2 Modulation

a) NF-κB Pathway Analysis:

-

Objective: To determine if the compound inhibits the activation of the NF-κB pathway.

-

Method:

-

Utilize a reporter cell line expressing luciferase under the control of an NF-κB response element.

-

Stimulate the cells with an inflammatory agent like TNF-α or LPS in the presence or absence of the compound.

-

Measure luciferase activity to quantify NF-κB activation.

-

Confirm by Western blot for the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

-

b) NRF2 Pathway Analysis:

-

Objective: To assess the compound's ability to activate the NRF2 antioxidant response.

-

Method:

-

Treat cells (e.g., HepG2) with the compound and measure the expression of NRF2 target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) by qPCR and Western blot.

-

Perform an NRF2 nuclear translocation assay using immunofluorescence or subcellular fractionation followed by Western blot.

-

Neurodegenerative Diseases: A Neuroprotective Role

Emerging evidence suggests that thiophene-based compounds may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. [10][11][12]

Proposed Target: Amyloid-Beta (Aβ) Aggregation

A related compound, N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide, has been shown to modulate the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease. [13]

5.1.1. Experimental Workflow: Aβ Aggregation Modulation

Caption: Workflow for evaluating the modulation of Aβ aggregation.

5.1.2. Detailed Experimental Protocols

a) Thioflavin T (ThT) Fluorescence Assay:

-

Objective: To monitor the kinetics of Aβ fibrillization in the presence of the compound.

-

Method:

-

Incubate synthetic Aβ42 peptide with various concentrations of N-(4-Methoxyphenyl)-2-thiophenecarboxamide.

-

At different time points, add Thioflavin T, a dye that fluoresces upon binding to β-sheet structures in amyloid fibrils.

-

Measure the fluorescence intensity to quantify the extent of aggregation.

-

b) Aβ-induced Neurotoxicity Assay:

-

Objective: To determine if the compound can protect neuronal cells from Aβ-induced toxicity.

-

Method:

-

Culture a neuronal cell line (e.g., SH-SY5Y).

-

Pre-treat the cells with the compound for a specified period.

-

Expose the cells to pre-aggregated Aβ oligomers or fibrils.

-

Assess cell viability using an MTT or LDH release assay.

-

Conclusion and Future Directions

N-(4-Methoxyphenyl)-2-thiophenecarboxamide represents a promising chemical entity with the potential to address significant unmet medical needs in oncology, inflammation, and neurodegenerative diseases. The experimental frameworks detailed in this guide provide a clear and logical path forward for elucidating its mechanism of action and validating its therapeutic targets. A systematic investigation, beginning with the proposed in vitro and cell-based assays, will be crucial in advancing this compound through the drug discovery pipeline. Subsequent in vivo studies in relevant animal models will be contingent on promising results from these initial evaluations.

References

-

Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]

-

PubChem. (n.d.). N-(4-methylphenyl)thiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1547. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

-

ResearchGate. (2025). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]

-

Kim, S. J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. European Journal of Pharmacology, 681(1-3), 133-141. [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 236-244. [Link]

-

Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. [Link]

-

Scilit. (n.d.). Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives. [Link]

-

Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

-

MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

-

Chiang, H. M., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. BMC Complementary and Alternative Medicine, 17(1), 64. [Link]

-

UCL Discovery. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]

-

MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

Spencer, P. S. (2009). Neurodegenerative Diseases: Neurotoxins as Sufficient Etiologic Agents?. Toxicologic pathology, 37(7), 969-979. [Link]

-

PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

PubChemLite. (n.d.). N-(2,4-dimethoxyphenyl)-2-thiophenecarboxamide (C13H13NO3S). [Link]

-

Regional Anesthesia and Acute Pain Management. (2024). Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. [Link]

-

Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

-

Bentham Science. (n.d.). 4-Thiophenoxy-N-(3,4,5-Trialkoxyphenyl)Pyrimidine-2-Amines as Potent and Selective Inhibitors of the T-Cell Tyrosine Kinase p56lck. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Neurodegenerative Diseases: Neurotoxins as Sufficient Etiologic Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"N-(4-Methoxyphenyl)-2-thiophenecarboxamide" literature review

The following technical guide provides an in-depth analysis of N-(4-Methoxyphenyl)-2-thiophenecarboxamide , a significant pharmacophore in medicinal chemistry. This guide is structured to serve researchers and drug development professionals, moving from chemical synthesis to biological application.

Scaffold Analysis, Synthesis Protocols, and Pharmacological Profiling

Executive Summary

N-(4-Methoxyphenyl)-2-thiophenecarboxamide (CAS: 64419-14-3) represents a "privileged structure" in drug discovery. It combines a bioisosteric thiophene ring with an electron-rich p-anisidine moiety via a carboxamide linker. This scaffold is extensively utilized in Structure-Activity Relationship (SAR) studies targeting:

-

Antitubercular pathways: Specifically the inhibition of CTP synthetase (PyrG) via EthA activation.[1]

-

Anticancer mechanisms: Functioning as Combretastatin A-4 (CA-4) biomimetics for tubulin polymerization inhibition.

-

Ion Channel Modulation: Serving as a template for TREK-1/TREK-2 potassium channel activators.

This guide details the reproducible synthesis, physicochemical characterization, and mechanistic applications of this compound.

Chemical Synthesis & Optimization

The synthesis of N-(4-Methoxyphenyl)-2-thiophenecarboxamide relies on the formation of a robust amide bond. While direct coupling using carbodiimides (EDC/DCC) is possible, the Acyl Chloride Method is preferred for high yield and purity in scale-up scenarios.

Reaction Pathway Visualization

The following diagram illustrates the optimized synthetic pathway, converting Thiophene-2-carboxylic acid to the target amide via an acid chloride intermediate.

Figure 1: Step-wise synthesis via acid chloride activation. The p-methoxy group on the aniline acts as an electron-donating group (EDG), enhancing nucleophilicity.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-Methoxyphenyl)-2-thiophenecarboxamide (Target Scale: 5.0 mmol).

Reagents:

-

Thiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 3.0 eq)

-

p-Anisidine (1.0 eq)

-

Triethylamine (Et₃N, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask equipped with a condenser and drying tube, dissolve Thiophene-2-carboxylic acid (0.64 g, 5 mmol) in anhydrous DCM (10 mL).

-

Chlorination: Add Thionyl chloride (1.1 mL, 15 mmol) dropwise. Reflux the mixture at 45°C for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Note: Do not purify; use immediately.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

-

Addition: Slowly add a solution of p-Anisidine (0.62 g, 5 mmol) and Triethylamine (0.84 mL, 6 mmol) in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Quench with water (20 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to obtain white/off-white crystals.

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The methoxy group significantly improves lipophilicity compared to the unsubstituted amide.

| Property | Value | Significance |

| Molecular Formula | C₁₂H₁₁NO₂S | Core composition.[2] |

| Molecular Weight | 233.29 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP (Predicted) | ~2.5 - 2.8 | Highly permeable; suitable for passive diffusion. |

| H-Bond Donors | 1 (Amide NH) | Complies with Lipinski’s Rule of 5. |

| H-Bond Acceptors | 3 (O, S, C=O) | Facilitates receptor binding. |

| Topological PSA | ~50 Ų | Excellent range for cell membrane penetration. |

| Melting Point | 148-150°C | Crystalline stability indicator. |

Pharmacological Applications & Mechanism of Action

The N-(4-Methoxyphenyl)-2-thiophenecarboxamide scaffold is not merely a chemical intermediate; it is a bioactive entity with distinct mechanisms in oncology and infectious disease.

Antitubercular Activity (The EthA-PyrG Axis)

Research indicates that thiophene-2-carboxamide derivatives function as prodrugs against Mycobacterium tuberculosis.

-

Activation: The thiophene moiety is oxidized by the mycobacterial monooxygenase EthA .

-

Target: The activated metabolite inhibits PyrG (CTP synthetase), an essential enzyme for pyrimidine biosynthesis.

-

Significance: This mechanism bypasses resistance to standard drugs like Isoniazid, provided the ethA gene is intact.

Anticancer Activity (Tubulin Inhibition)

The structural similarity between the thiophene-carboxamide scaffold and Combretastatin A-4 (CA-4) allows these molecules to bind to the colchicine site of tubulin.

-

Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis.

-

SAR Insight: The 4-methoxy group on the phenyl ring mimics the methoxy-rich pharmacophore of CA-4, enhancing affinity for the hydrophobic pocket of β-tubulin.

Mechanistic Visualization

The following diagram details the dual-pathway mechanism of action for this scaffold.

Figure 2: Dual mechanistic pathways. Left: Bioactivation by EthA in M. tuberculosis.[1] Right: Direct tubulin binding in cancer cells.

Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following standard assays are recommended.

In Vitro Cytotoxicity Assay (MTT)[3][4]

-

Purpose: Determine IC₅₀ against cancer cell lines (e.g., HeLa, MCF-7).

-

Protocol:

-

Seed cells (5,000/well) in 96-well plates; incubate 24h.

-

Treat with compound (0.1 - 100 µM) dissolved in DMSO (<0.1% final conc).

-

Incubate for 48h at 37°C/5% CO₂.

-

Add MTT reagent (5 mg/mL); incubate 4h.

-

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

-

Antimycobacterial Assay (MABA)

-

Purpose: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

-

Protocol:

-

Use Microplate Alamar Blue Assay (MABA).

-

Prepare serial dilutions of the compound in 7H9 broth.

-

Inoculate with M. tb and incubate for 7 days.

-

Add Alamar Blue and Tween 80; re-incubate 24h.

-

Color change from Blue (Non-growth) to Pink (Growth) indicates activity.

-

References

-

Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PubMed. Context: Defines the mechanism of action for thiophene-2-carboxamides in TB.

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: PMC / National Institutes of Health. Context: Establishes the structural basis for tubulin inhibition and anticancer potency.

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Source: Royal Society of Chemistry (RSC Advances). Context: Discusses the SAR of arylcarboxamides and their activity against MDR strains.

-

Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Explores advanced derivatives of the thiophene scaffold targeting QcrB.

-

PubChem Compound Summary: Thiophene-2-carboxamide Derivatives. Source: PubChem.[3] Context: Chemical structure and predicted property data verification.[4][5][6]

Sources

- 1. Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(4-methoxyphenyl)-n-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide (C19H14F3NO2S) [pubchemlite.lcsb.uni.lu]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

"N-(4-Methoxyphenyl)-2-thiophenecarboxamide" solubility data

An In-Depth Technical Guide to the Solubility Assessment of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Authored by a Senior Application Scientist

Subject: Comprehensive Methodologies for the Solubility Profiling of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and developability. Poor solubility is a major contributor to the failure of promising compounds during drug development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of the novel compound N-(4-Methoxyphenyl)-2-thiophenecarboxamide. As no public solubility data for this specific molecule is currently available, this document serves as a procedural and interpretive whitepaper. We will explore the strategic importance of solubility assessment and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, enabling research and development teams to generate robust and reliable data for informed decision-making.

The Imperative of Solubility in Drug Discovery

In the early stages of drug discovery, compounds are often screened in high-throughput in vitro assays.[1] Low aqueous solubility can lead to a number of complications, including the underestimation of a compound's intrinsic potency, leading to misleading structure-activity relationships (SAR).[2] As a compound progresses, poor solubility can severely limit its oral bioavailability, necessitate complex and costly formulation strategies, and increase the risk of toxicity.[1][3] Therefore, an early and accurate assessment of a compound's solubility is not merely a data collection exercise; it is a fundamental component of risk mitigation in the drug development pipeline.

There are two primary types of solubility measurements that provide different, yet complementary, insights:

-

Kinetic Solubility: This is the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous medium.[1][4] It is a high-throughput measurement often used in the initial screening of large compound libraries to quickly identify potential solubility liabilities.[1]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of the most stable crystalline form of a compound in a specific medium after equilibrium has been reached.[3][4] This "gold standard" measurement is more time and resource-intensive but is crucial for lead optimization and pre-formulation studies.[5][6]

Physicochemical Profile of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

A preliminary in-silico assessment of N-(4-Methoxyphenyl)-2-thiophenecarboxamide (Molecular Formula: C12H11NO2S) suggests it is a lipophilic molecule, a characteristic common to many modern drug candidates. While specific data is unavailable, related structures containing the thiophene carboxamide scaffold often exhibit low aqueous solubility.[7] This underscores the necessity of empirical solubility determination.

| Property | Value (Predicted/Related) | Significance |

| Molecular Weight | ~233.29 g/mol | Influences diffusion and transport properties. |

| LogP (Predicted) | >3 | Indicates high lipophilicity and potential for low aqueous solubility. |

| Polar Surface Area | ~57-70 Ų | Affects membrane permeability and hydrogen bonding capacity. |

Table 1: Predicted physicochemical properties and their relevance to solubility.

Experimental Determination of Solubility

The following sections detail the standardized protocols for determining the kinetic and thermodynamic solubility of N-(4-Methoxyphenyl)-2-thiophenecarboxamide.

Kinetic Solubility Assessment

This high-throughput method is ideal for early-stage discovery to rank-order compounds based on their propensity to precipitate from a supersaturated solution.[1] The protocol below utilizes nephelometry (light scattering) to detect precipitate formation.

Principle: A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is its kinetic solubility.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-Methoxyphenyl)-2-thiophenecarboxamide in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into the designated wells.

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[1]

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to a blank indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment

The shake-flask method is the definitive approach for determining thermodynamic solubility.[5][6] It ensures that the dissolved compound is in equilibrium with its most stable solid form.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV or LC-MS/MS.[6][8]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess of solid N-(4-Methoxyphenyl)-2-thiophenecarboxamide (enough to ensure undissolved solid remains after incubation) to a series of vials containing the desired aqueous media (e.g., pH-adjusted buffers, Simulated Gastric Fluid, Simulated Intestinal Fluid).[4][9]

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][6]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.[2]

-

Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS/MS method.[3][8]

-

Data Analysis: Calculate the concentration of N-(4-Methoxyphenyl)-2-thiophenecarboxamide in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Context

The solubility data for N-(4-Methoxyphenyl)-2-thiophenecarboxamide should be interpreted within the context of the intended therapeutic application.

| Solubility (µg/mL) | Biopharmaceutical Classification System (BCS) Implication | General Consideration |

| > 100 | High Solubility | Favorable for oral absorption. |

| 10 - 100 | Intermediate Solubility | May require formulation enhancement. |

| < 10 | Low Solubility | Likely to exhibit dissolution-rate-limited absorption.[10] |

Table 2: General interpretation of aqueous solubility data.

It is highly recommended to determine solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the potential impact of the gastrointestinal tract environment on the compound's dissolution and absorption.[3]

Conclusion

While specific solubility data for N-(4-Methoxyphenyl)-2-thiophenecarboxamide is not yet publicly documented, this guide provides the essential theoretical framework and practical, detailed protocols for its determination. By employing both high-throughput kinetic screening and definitive thermodynamic shake-flask methods, research and development teams can generate the critical data needed to assess the compound's viability, guide formulation strategies, and de-risk its progression through the drug development pipeline. A thorough understanding and application of these methodologies are cornerstones of modern pharmaceutical science.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS.

-

Evotec. Thermodynamic Solubility Assay.

-

Domainex. Thermodynamic Solubility Assay.

-

Protocols.io. In-vitro Thermodynamic Solubility.

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.

-

Life Chemicals. Compound solubility measurements for early drug discovery.

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

SlideShare. SOLUBILITY AND DISSOLUTION FOR DRUG.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

U.S. Environmental Protection Agency. methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties.

-

PubChem. N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride.

-

AIP Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino).

-

PubChem. N-(4-methylphenyl)thiophene-2-carboxamide.

-

National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

-

MDPI. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes.

-

Cheméo. Chemical Properties of Thiophene-2-carboxamide, N-(3-chlorophenyl).

-

PubChemLite. 4-(4-methoxyphenyl)thiophene-2-carboxylic acid (C12H10O3S).

-

ChemicalBook. n-cyclohexyl-4-(4-methoxyphenyl)thiophene-2-carboxamide.

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

-

ResearchGate. (PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide.

-

BLDpharm. N-(4-Ethoxyphenyl)thiophene-2-carboxamide.

Sources

- 1. enamine.net [enamine.net]

- 2. protocols.io [protocols.io]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. researchgate.net [researchgate.net]

- 6. raytor.com [raytor.com]

- 7. Thiophene-2-carboxamide, N-(3-chlorophenyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. protocols.io [protocols.io]

- 10. ADME@NCATS [opendata.ncats.nih.gov]

"N-(4-Methoxyphenyl)-2-thiophenecarboxamide" stability studies

An In-Depth Technical Guide to the Stability Studies of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Introduction: Establishing the Stability Profile

N-(4-Methoxyphenyl)-2-thiophenecarboxamide is a molecule of interest, featuring a thiophene core linked via an amide bond to a methoxyphenyl group. As with any potential drug candidate, a thorough understanding of its chemical stability is a cornerstone of its development. Stability studies provide critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The data generated are not merely a regulatory requirement but are fundamental to ensuring the safety and efficacy of the final drug product.[3]

This guide provides a comprehensive framework for evaluating the stability of N-(4-Methoxyphenyl)-2-thiophenecarboxamide. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a robust investigation. The approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A(R2) for overall stability testing and Q1B for photostability.[1][4] We will explore forced degradation to understand the molecule's intrinsic vulnerabilities, the development of a stability-indicating analytical method to accurately measure changes, and the design of a formal stability program to establish a retest period and recommend storage conditions.[5][6]

Physicochemical Properties of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Before embarking on stability studies, a foundational understanding of the molecule's physicochemical properties is essential. These properties influence its handling, formulation, and potential degradation pathways.

| Property | Predicted/Known Value | Significance for Stability |

| Molecular Formula | C₁₂H₁₁NO₂S | - |

| Molecular Weight | 233.29 g/mol | - |

| Appearance | Likely a solid at room temperature.[7] | Physical changes (e.g., color, crystal form) are monitored during stability studies. |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO. | Affects the choice of solvents for forced degradation studies and mobile phase development for HPLC analysis. |

| pKa (Predicted) | The amide proton is weakly acidic (pKa ~17). The thiophene sulfur is not basic. The methoxy group is a weak base. | The molecule's charge state at different pH values will influence its susceptibility to hydrolytic degradation. |

| LogP (Predicted) | ~2.5 - 3.0 | Indicates lipophilicity, which can influence formulation choices and interactions with packaging materials. |

Note: Some properties are predicted and should be confirmed experimentally.

Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than accelerated stability conditions.[3][8] The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method developed to monitor stability.[5] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without being excessive.[4][8]

Predicted Degradation Pathways

Based on the structure of N-(4-Methoxyphenyl)-2-thiophenecarboxamide, two primary points of vulnerability are the amide bond and the thiophene ring .

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-thiophenecarboxylic acid and p-anisidine (4-methoxyaniline).[9][10][11]

-

Oxidation: The electron-rich thiophene ring, specifically the sulfur atom, is prone to oxidation.[12][13] This can lead to the formation of sulfoxides and, under more strenuous conditions, sulfones.[14][15]

-

Photolysis: Aromatic amides can undergo photo-Fries rearrangement or cleavage of the N-C bond upon exposure to UV light.[16][17]

Protocol: Acidic Hydrolysis

Causality: Acid-catalyzed hydrolysis protonates the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water, ultimately cleaving the amide bond.[9][18]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of N-(4-Methoxyphenyl)-2-thiophenecarboxamide into a 10 mL volumetric flask.

-

Dissolution: Dissolve the substance in a minimal amount of a suitable co-solvent (e.g., acetonitrile or methanol) and dilute to volume with 1.0 M hydrochloric acid. This creates a 1 mg/mL solution.

-

Stress Condition: Heat the solution in a water bath at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization & Dilution: Immediately neutralize the withdrawn aliquot with an equivalent molar amount of 1.0 M sodium hydroxide. Dilute the neutralized sample with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

-

Control: Prepare a control sample stored at room temperature and protected from light, and analyze it at the final time point.

Protocol: Basic Hydrolysis

Causality: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[10][19] The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid.[9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the drug substance in 0.1 M sodium hydroxide, using a co-solvent if necessary, as described for acidic hydrolysis.

-

Stress Condition: Heat the solution in a water bath at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization & Dilution: Immediately neutralize the aliquot with 0.1 M hydrochloric acid and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

-

Control: Maintain a control sample at room temperature.

Protocol: Oxidative Degradation

Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[5] The electron-rich sulfur atom in the thiophene ring is a likely target for oxidation.[12][15]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the drug substance in a mixture of acetonitrile and water (1:1).

-

Stress Condition: Add 3% hydrogen peroxide to the solution. Keep the sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Quenching & Dilution: The reaction is typically self-limiting as the peroxide is consumed. Dilute the aliquot directly with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

-

Control: Maintain a control sample without hydrogen peroxide.

Protocol: Thermal Degradation

Causality: Thermal stress assesses the stability of the drug substance in its solid state at elevated temperatures, which can accelerate solid-state reactions like decomposition or rearrangement.[1][20]

Step-by-Step Methodology:

-

Sample Preparation: Place a thin layer (2-3 mm) of the solid drug substance in a clean, open glass vial.

-

Stress Condition: Store the vial in a calibrated oven at 80°C.

-

Time Points: Withdraw samples at 1, 3, and 7 days.

-

Sample Analysis: For each time point, accurately weigh a portion of the stressed solid, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

-

Control: Store a control sample at room temperature.

Protocol: Photostability Testing

Causality: As per ICH Q1B, photostability testing evaluates the intrinsic susceptibility of the drug substance to light, which can cause photo-degradation.[21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid drug substance on a petri dish.

-

Solution State: Prepare a 0.1 mg/mL solution of the drug substance in a suitable solvent (e.g., methanol/water) in a quartz cuvette or vial.

-

-

Control Sample: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as dark controls.

-

Stress Condition: Place both the test and control samples in a validated photostability chamber.

-

Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance during storage.[22] For this molecule, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most appropriate choice due to the chromophoric nature of the aromatic rings.[23][24]

HPLC Method Parameters (Hypothetical)

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |

| Gradient Elution | 0-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B | Ensures elution of the parent compound and potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection Wavelength | 265 nm (Isosbestic point or λmax) | Provides good sensitivity for the parent compound and expected degradants. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Method Validation Strategy

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[25][26][27] Key validation parameters include:

-

Specificity: Demonstrated by the forced degradation studies. The method must be able to resolve the parent peak from all degradation products and any process impurities. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

-

Accuracy: Determined by recovery studies on spiked samples.

-

Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (between labs, if applicable).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase pH) to check the method's reliability.[27]

Formal Stability Study Protocol

The formal stability study provides the data package for establishing a retest period and is a primary requirement for regulatory submissions.[1][6]

Experimental Workflow

Study Design

-

Batches: A minimum of three primary batches of the drug substance should be included.[2]

-

Container Closure System: Samples should be stored in the packaging proposed for marketing to assess potential interactions or leaching.[6]

-

Storage Conditions & Duration:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission), continued to cover the proposed retest period. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months (only if significant change occurs in accelerated conditions). |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months. |

-

Testing Frequency:

Test Parameters and Acceptance Criteria

| Test | Acceptance Criteria (Example) |

| Appearance | White to off-white powder, no change in color or description. |

| Assay (by HPLC) | 98.0% - 102.0% of the initial value. |

| Degradation Products (by HPLC) | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% |

| Water Content (by Karl Fischer) | Not more than 0.5% |

Data Analysis and Interpretation

Illustrative Forced Degradation Results

| Stress Condition | Time | % Assay of Parent | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Mass Balance (%) |

| 1.0 M HCl @ 60°C | 24 h | 85.2% | 1.5% (4.2 min) | 12.8% (6.1 min) | 99.5% |

| 0.1 M NaOH @ 60°C | 24 h | 90.1% | 1.2% (4.2 min) | 8.5% (6.1 min) | 99.8% |

| 3% H₂O₂ @ RT | 24 h | 92.5% | 6.9% (15.8 min) | - | 99.4% |

| Heat @ 80°C (solid) | 7 days | 99.6% | Not Detected | Not Detected | 100.1% |

| Light (ICH Q1B) | - | 98.9% | 0.8% (18.2 min) | - | 99.7% |

Data are hypothetical for illustrative purposes.

Illustrative Formal Stability Results (Accelerated)

| Time Point | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 Months | Conforms | 100.1 | 0.08 | 0.15 |

| 3 Months | Conforms | 99.8 | 0.12 | 0.18 |

| 6 Months | Conforms | 99.5 | 0.19 | 0.21 |

Data are hypothetical for illustrative purposes.

Interpretation: The hypothetical data show that N-(4-Methoxyphenyl)-2-thiophenecarboxamide is most susceptible to acidic hydrolysis, followed by basic hydrolysis and oxidation. It appears stable to thermal stress and shows minor degradation under photolytic stress. The formal stability data under accelerated conditions show no significant change, suggesting the substance is stable. This would support a long retest period, which would be confirmed by the long-term data.

Conclusion

This technical guide outlines a systematic and robust approach to evaluating the stability of N-(4-Methoxyphenyl)-2-thiophenecarboxamide, in line with global regulatory expectations. By first understanding the molecule's intrinsic vulnerabilities through forced degradation studies, a specific and accurate stability-indicating HPLC method can be developed and validated. This method is then the cornerstone of the formal stability study, which provides the definitive data to establish appropriate storage conditions and a retest period. A thorough execution of this plan ensures not only regulatory compliance but also a deep understanding of the molecule's chemical behavior, which is invaluable for successful drug development.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Espenson, J. H., & Ho, M. S. (1995). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

-

TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

-

AZO Materials. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Adam, W., et al. (1995). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

-

Carlsson, D. J., et al. (1975). The Photolyses of Fully Aromatic Amides. ResearchGate. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

Bezbozhnaya, T. V., et al. (2020). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. ResearchGate. [Link]

-

Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Carlsson, D. J., et al. (1975). The Photolyses of Fully Aromatic Amides. Canadian Science Publishing. [Link]

-

OpenStax. (2023). 21.7 Chemistry of Amides. [Link]

-

LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides. [Link]

-

Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

-

Muñoz, E. C., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Semantic Scholar. [Link]

-

Ballistreri, F. P., et al. (2006). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. [Link]

-

SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]

-

HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

-

Annapurna, M., et al. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC. [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]

-

Darwish, H. W., et al. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. [Link]

-

Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters.... [Link]

-

ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... [Link]

-

PubChem. (n.d.). N-(4-methylphenyl)thiophene-2-carboxamide. [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxamide, N-(3-chlorophenyl)-. [Link]

-

PubChemLite. (n.d.). 4-(4-methoxyphenyl)thiophene-2-carboxylic acid (C12H10O3S). [Link]

Sources

- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 2. japsonline.com [japsonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmainfo.in [pharmainfo.in]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 11. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 21. onyxipca.com [onyxipca.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. irjpms.com [irjpms.com]

- 25. hmrlabs.com [hmrlabs.com]

- 26. ICH Official web site : ICH [ich.org]

- 27. database.ich.org [database.ich.org]

A Spectroscopic Guide to N-(4-Methoxyphenyl)-2-thiophenecarboxamide: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-Methoxyphenyl)-2-thiophenecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles that govern the spectral characteristics of this molecule, providing a framework for the structural elucidation of related compounds.

Introduction: The Significance of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

N-(4-Methoxyphenyl)-2-thiophenecarboxamide belongs to a class of compounds containing the thiophene carboxamide scaffold, which is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. Thiophene derivatives are known for their diverse biological properties, and the amide linkage provides a key structural motif for interaction with biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the target compound. This guide will walk through the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy: Mapping the Protons

-

Amide Proton (N-H): A broad singlet is expected, typically in the downfield region of δ 8.0-9.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Thiophene Protons: The three protons on the thiophene ring will appear as multiplets. The proton at position 5 (adjacent to the sulfur and C4) is expected to be the most downfield of the three, likely around δ 7.5-7.8 ppm, due to the electron-withdrawing effect of the carboxamide group and the electronegativity of the sulfur atom. The protons at positions 3 and 4 will likely appear as a multiplet between δ 7.0-7.3 ppm.

-

4-Methoxyphenyl Protons: The aromatic protons on the methoxyphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the amide group are expected around δ 7.5-7.7 ppm, while the two protons ortho to the methoxy group will be further upfield, around δ 6.9-7.1 ppm, due to the electron-donating effect of the methoxy group.[1]

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group will be observed, typically in the upfield region of δ 3.8-4.0 ppm.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment of each carbon atom. Based on available data for a closely related structure, the following chemical shifts can be expected for N-(4-Methoxyphenyl)-2-thiophenecarboxamide.[2]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~160-165 | The amide carbonyl carbon is typically found in this region. |

| Thiophene C2 | ~143.15 | Carbon attached to the carboxamide group, significantly downfield.[2] |

| Thiophene C3, C4, C5 | ~124-130 | Aromatic carbons of the thiophene ring.[2] |

| Methoxyphenyl C1 (ipso-C) | ~156-158 | Aromatic carbon attached to the oxygen of the methoxy group. |

| Methoxyphenyl C4 (ipso-C) | ~131-133 | Aromatic carbon attached to the amide nitrogen. |

| Methoxyphenyl C2, C6 | ~121-123 | Aromatic carbons ortho to the amide group. |

| Methoxyphenyl C3, C5 | ~113-115 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[2] |

| Methoxy (-OCH₃) | ~55-56 | The carbon of the methoxy group.[1] |

It is important to note that only 1% of carbon atoms are the NMR-active ¹³C isotope, which means that ¹³C-¹³C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

The IR spectrum of N-(4-Methoxyphenyl)-2-thiophenecarboxamide is expected to show the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3300-3500 (sharp, medium) | Characteristic of the amide N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Indicates the presence of aromatic rings.[4] |

| Aliphatic C-H Stretch | 2850-3000 | From the methyl group of the methoxy moiety. |

| C=O Stretch (Amide I) | 1650-1680 (strong) | A very strong and characteristic absorption for the amide carbonyl group.[4] |

| N-H Bend (Amide II) | 1510-1550 | Another characteristic amide band. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands indicating the presence of the thiophene and benzene rings.[4] |

| C-O Stretch | 1200-1300 (strong) | Asymmetric stretch of the aryl ether.[4] |

| C-O Stretch | 1000-1100 (medium) | Symmetric stretch of the aryl ether.[4] |

A study on the infrared spectra of various 2-thiophenecarboxamides provides a valuable reference for the specific vibrational modes of the thiophene carboxamide portion of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For N-(4-Methoxyphenyl)-2-thiophenecarboxamide (Molecular Formula: C₁₂H₁₁NO₂S), the expected molecular weight is approximately 233.05 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed with high accuracy, confirming the molecular formula.[5][6]

Expected Fragmentation Pattern:

The fragmentation of the molecule in the mass spectrometer would likely proceed through several key pathways:

-

Cleavage of the Amide Bond: This is a common fragmentation pathway for amides, leading to the formation of two key fragment ions:

-

The 2-thenoyl cation (C₅H₃OS⁺) at m/z 111.

-

The 4-methoxyanilinium radical cation (C₇H₈NO⁺) or related fragments.

-

-

Loss of the Methoxy Group: Fragmentation of the methoxyphenyl ring could involve the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Fragmentation Pathway of N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Obtaining a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which would typically produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-